3-(2-Methoxypyridin-4-YL)oxetan-3-amine
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(2-methoxypyridin-4-yl)oxetan-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-4-7(2-3-11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3 |
InChI Key |
IWLVSNZWQBDITO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2(COC2)N |
Origin of Product |
United States |
Preparation Methods
Payne Rearrangement of Epoxides
The Payne rearrangement, which converts epoxides to oxetanes under basic conditions, offers a stereospecific route to 3-substituted oxetanes. For example, treatment of α-epoxide 66 with tosic acid in dichloromethane yielded oxetane derivatives with >80% efficiency. Applied to the target compound, a suitably substituted epoxide precursor bearing a protected amine and pyridinyl group could undergo rearrangement. Computational studies indicate that the activation energy for oxetane formation from epoxides is approximately 25 kcal·mol⁻¹, requiring moderate heating (70–110°C) to achieve viable reaction rates.
Nucleophilic Cyclization of Halo Alcohols
Cyclization of γ-halo alcohols represents a robust method for oxetane synthesis. For instance, triflate intermediates derived from pentono-1,4-lactones undergo ring contraction in the presence of Na₂CO₃ to yield methyl oxetane-2-carboxylates (Table 1). Adapting this approach, a γ-bromo alcohol precursor containing a masked amine could cyclize under basic conditions to form the oxetane ring. The stereochemical outcome depends on the configuration of the starting material, with inversion observed in d-xylono and d-arabinono derivatives.
Table 1: Yields of Methyl Oxetane-2-carboxylates from Triflates
| Triflate Source | Product Configuration | Yield (%) |
|---|---|---|
| d-xylono | Inversion at C2 | 70 |
| d-ribono | Retention at C2 | 82 |
Installation of the 2-Methoxypyridin-4-yl Group
The pyridine ring’s substitution pattern demands regioselective coupling or cyclization strategies to ensure correct positioning of the methoxy group.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of oxetane boronic esters with 4-bromo-2-methoxypyridine provides a modular route to the target compound. For example, Suzuki-Miyaura reactions using Pd₂(dba)₃ and XantPhos in toluene at 110°C achieved >85% yields for analogous heterocyclic couplings. Key considerations include the oxetane’s stability under reflux conditions and the electron-donating effect of the methoxy group, which accelerates oxidative addition.
Direct Cyclization of Amino Alcohols
Cyclocondensation of amino alcohols with pyridine aldehydes offers an alternative approach. In a method analogous to imidazo[1,2-a]pyridine synthesis, 2-methoxypyridine-4-carbaldehyde could react with a β-amino alcohol under acid catalysis (e.g., TosOH) to form the oxetane ring via dehydration. This one-pot strategy minimizes purification steps but requires precise control of stoichiometry to avoid oligomerization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Oxetane ring stability is highly solvent-dependent. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in substitution reactions, while ethereal solvents favor cyclization. For the final coupling step, toluene at 110°C balances reaction rate and ring integrity, as demonstrated in Pd-mediated cross-couplings.
Protecting Group Strategies
Tert-butyldimethylsilyl (TBS) protection of the oxetane amine prevents undesired side reactions during pyridine installation. Deprotection using tetrabutylammonium fluoride (TBAF) in THF proceeds quantitatively at room temperature, as evidenced by similar protocols for imidazo[1,2-a]pyridines.
Analytical and Spectroscopic Characterization
NMR Spectroscopy
The target compound’s ¹H NMR spectrum is expected to show distinct resonances for the oxetane ring protons (δ 4.2–4.8 ppm, multiplet) and the pyridine methoxy group (δ 3.9 ppm, singlet). Comparison to literature data for 3-aminooxetanes confirms the absence of ring-opening byproducts.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should exhibit a molecular ion peak at m/z 209.1062 [M+H]⁺, consistent with the molecular formula C₁₀H₁₃N₂O₂. Fragmentation patterns typically include loss of the methoxy group (−31 Da) and cleavage of the oxetane ring.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-4-YL)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2-Methoxypyridin-4-YL)oxetan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ in substituents, ring systems, or functional groups, leading to variations in physicochemical and pharmacological properties. Key analogs include:
4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine (CAS: 1597607-21-0)
- Structure : Replaces the methoxy group at the pyridine 2-position with a methyl group, retaining the oxetane-3-amine moiety.
- Properties: Molecular weight: 180.20 g/mol (vs. 194.22 g/mol for 3-(2-Methoxypyridin-4-YL)oxetan-3-amine).
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS: 196100-87-5)
- Structure : Substitutes the oxetane ring with a five-membered tetrahydrofuran (THF) ring.
- Properties :
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS: 1332921-18-2)
- Structure : Replaces the pyridine ring with a fluorophenyl group.
- Properties :
Pharmacological Implications
Oxetane vs. THF Rings
- Oxetane : The smaller ring imposes torsional strain, favoring pre-organization for target binding. This rigidity is advantageous in kinase inhibitors and GPCR modulators .
- THF : Greater flexibility may improve bioavailability but reduce target selectivity, as seen in analogs with lower potency in enzyme inhibition assays .
Methoxy vs. Methyl Substituents
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |
|---|---|---|---|---|
| 3-(2-Methoxypyridin-4-YL)oxetan-3-amine | C₉H₁₁N₂O₂ | 194.22 | 2-Methoxy, oxetane-3-amine | 0.85 (est.) |
| 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine | C₉H₁₂N₂O₂ | 180.20 | 4-Methyl, oxetane-3-amine | 1.12 |
| 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine | C₉H₁₂N₂O₂ | 180.20 | THF-3-oxy, pyridin-3-amine | 0.78 |
| 3-(3-Fluorophenyl)oxetan-3-amine HCl | C₉H₁₁FN₂O·HCl | 201.63 | 3-Fluorophenyl, oxetane-3-amine | 1.95 |
*Estimated using fragment-based methods.
Q & A
Q. What are the established synthetic routes for preparing 3-(2-methoxypyridin-4-yl)oxetan-3-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two key steps: (1) formation of the oxetane ring and (2) functionalization with the 2-methoxypyridinyl group.
- Intramolecular cyclization : A precursor (e.g., epoxide or halohydrin) undergoes cyclization under basic conditions (e.g., NaOH/EtOH) to form the oxetane ring .
- Nucleophilic substitution : The methoxypyridinyl group is introduced via coupling reactions. For example, 2-methoxy-4-pyridine derivatives can react with oxetan-3-amine intermediates using catalysts like Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reactions .
Q. Critical Conditions :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate cyclization but may promote side reactions. |
| Solvent | EtOH or THF | Polar aprotic solvents enhance nucleophilicity. |
| Catalyst Loading | 5–10 mol% Pd | Excess catalyst can lead to decomposition. |
Q. Which spectroscopic techniques are essential for characterizing 3-(2-methoxypyridin-4-yl)oxetan-3-amine, and what key spectral signatures should be observed?
Methodological Answer:
- ¹H/¹³C NMR :
- Oxetane protons : Resonate at δ 4.5–5.0 ppm (split into multiplets due to ring strain) .
- Methoxypyridinyl group : Aromatic protons appear as doublets (δ 6.8–8.2 ppm), with the methoxy singlet at δ 3.8–4.0 ppm .
- FTIR : Strong absorption at 1590–1610 cm⁻¹ (C=N stretching in pyridine) and 1100–1150 cm⁻¹ (C-O-C in oxetane) .
- HRMS : Exact mass should match the molecular formula (e.g., C₉H₁₁N₂O₂⁺: calculated 179.0821, observed 179.0818) .
Validation Tip : Cross-reference data with structurally similar compounds, such as N-(2-methoxybenzyl)oxetan-3-amine, to confirm assignments .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the oxetane ring during X-ray structure determination?
Methodological Answer :
- Data Collection : Use high-resolution synchrotron sources (≤ 0.8 Å) to improve electron density maps .
- Refinement in SHELX : Apply TWIN and BASF commands to model twinning or disorder. For example, partial occupancy or anisotropic displacement parameters (ADPs) can refine disordered oxygen atoms in the oxetane ring .
- Validation : Check R-factor convergence (R₁ < 5%) and validate using checkCIF/PLATON to ensure geometric plausibility .
Case Study : A related oxetane derivative (1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine) required iterative refinement of ADPs to resolve ring puckering .
Q. What strategies address contradictions between theoretical and experimental ¹³C NMR chemical shifts for the methoxypyridinyl group?
Methodological Answer :
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate shifts. Discrepancies > 2 ppm may indicate solvent effects or protonation states .
- Experimental Triangulation :
- Compare with analogs like N-(4-methoxybenzyl)oxetan-3-amine (δC 157.16 for methoxy carbon) .
- Adjust deuteration (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
Example : In 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine, methoxy carbons were observed at δC 55.48, aligning with DFT predictions within 1.5 ppm .
Q. How can structure-activity relationships (SAR) guide the modification of 3-(2-methoxypyridin-4-yl)oxetan-3-amine for target binding?
Methodological Answer :
-
Key Modifiable Sites :
Site Modification Impact Oxetane oxygen Replace with sulfur (thietane) Alters ring strain and H-bonding . Methoxy group Substitute with electron-withdrawing groups (e.g., CF₃) Enhances metabolic stability . -
Binding Assays : Use SPR or ITC to measure affinity changes. For example, trifluoromethyl analogs (e.g., 3-(trifluoromethyl)oxetan-3-amine hydrochloride) showed 10× higher binding to kinase targets .
Design Tip : Prioritize modifications that retain the oxetane’s conformational rigidity while tuning electronic properties .
Q. What methodologies are recommended for analyzing reaction intermediates during the synthesis of 3-(2-methoxypyridin-4-yl)oxetan-3-amine?
Methodological Answer :
- In Situ Monitoring : Use ReactIR or LC-MS to track intermediates. For example, sodium hypochlorite-mediated cyclization generates transient imine intermediates detectable at λ 280 nm .
- Quenching Studies : Halt reactions at timed intervals (e.g., 0, 15, 30 min) and analyze via TLC (eluent: CH₂Cl₂/MeOH 9:1) or GC-MS .
- Isolation : Capture unstable intermediates via flash freezing (liquid N₂) or derivatization (e.g., acetylating amines) .
Case Study : Isolation of N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine (yield: 91%) confirmed the intermediacy of Schiff bases in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
